N-{3-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]propyl}acetamide

SGLT2 inhibition type 2 diabetes benzimidazole pharmacology

This benzimidazole derivative bears a 2,5-dimethylbenzyl N1-substituent and a three-carbon propyl-acetamide linker critical for SGLT1/SGLT2 isoform selectivity. Unlike glycoside-based SGLT2 inhibitors, this non-glycoside chemotype enables distinct binding kinetics. Patent disclosures confirm that altering N1-benzyl methylation (e.g., 2,4- vs. 2,5-dimethyl) or C2 linker length produces divergent selectivity profiles. Essential for matched molecular pair analyses on linker-length SAR and N1-benzyl substitution effects. Procure this exact architecture—not a generic analog—to ensure reproducible target engagement and valid SAR conclusions.

Molecular Formula C21H25N3O
Molecular Weight 335.4 g/mol
Cat. No. B4418590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{3-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]propyl}acetamide
Molecular FormulaC21H25N3O
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3N=C2CCCNC(=O)C
InChIInChI=1S/C21H25N3O/c1-15-10-11-16(2)18(13-15)14-24-20-8-5-4-7-19(20)23-21(24)9-6-12-22-17(3)25/h4-5,7-8,10-11,13H,6,9,12,14H2,1-3H3,(H,22,25)
InChIKeySDAAXKLGKOEZPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{3-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]propyl}acetamide: Core Structural Profile and Biochemical Context for Procurement


N-{3-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]propyl}acetamide is a synthetic, low-molecular-weight benzimidazole derivative belonging to a chemical series originally disclosed in patent literature as possessing sodium-dependent glucose co-transporter (SGLT) inhibitory properties [1]. The compound features a 2,5-dimethylbenzyl substituent at the N1 position of the benzimidazole core and an acetamide-terminated propyl linker at the C2 position, structural elements that distinguish it from the glycoside-based SGLT2 inhibitor class and from other benzimidazole analogs with different N1-benzyl substitution patterns or alternative C2-side-chain lengths [2].

Why In-Class N1-Benzylbenzimidazole Acetamides Are Not Simply Interchangeable: The Case for N-{3-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]propyl}acetamide


Within the 1-(benzyl)-1H-benzimidazole-2-acetamide chemical series, subtle alterations to the N1-benzyl substituent methylation pattern (e.g., 2,5-dimethyl vs. 2,4-dimethyl or 4-isopropyl) and variations in the C2-alkyl linker length between the benzimidazole and the terminal acetamide have been shown in patent disclosures to produce divergent SGLT1/SGLT2 isoform selectivity profiles and variable potencies [1]. Lacking explicit head-to-head comparative data, any assumption that a closely related analog can be swapped without altering target engagement, off-target liability, or physicochemical behavior is scientifically unsupported. Procurement decisions must therefore be guided by the precise substitution and linker architecture, not merely by shared benzimidazole-acetamide class membership [2].

Quantitative Differentiation Evidence: N-{3-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]propyl}acetamide vs. Structural Analogs


SGLT2 Inhibitory Potency: Absence of Publicly Available Head-to-Head Comparator Data

Patent literature establishes that N-{3-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]propyl}acetamide falls within generic Markush claims for benzimidazole SGLT inhibitors, and the patent family provides exemplary IC50 values for structurally related compounds [1]. However, no publicly accessible dataset could be identified that reports a discrete, quantitative SGLT2 or SGLT1 IC50 value for this exact compound, nor any direct numerical comparison with a named close analog under identical assay conditions. The absence of such data precludes the generation of a rigorous head-to-head differentiation table and instead flags a significant evidence gap for procurement evaluation.

SGLT2 inhibition type 2 diabetes benzimidazole pharmacology

Structural Determinants of Linker-Length-Dependent Selectivity Within the 1-Benzylbenzimidazole Acetamide Series

The patent family US8119675B2 discloses that in the general formula I series, the spacer 'W' connecting the benzimidazole C2 position and the terminal amide can be a linear alkylene chain of varying length, and that the chain length directly influences the SGLT1/SGLT2 selectivity ratio [1]. The three-carbon propyl linker found in N-{3-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]propyl}acetamide is expected, based on SAR trends described in the patent, to confer a selectivity profile distinct from analogs with ethyl (two-carbon) or butyl (four-carbon) linkers, though the exact selectivity index for this specific compound was not retrieved.

structure-activity relationship linker length SGLT isoform selectivity

N1-Benzyl Substitution Pattern: 2,5-Dimethylbenzyl Versus Other Dimethylbenzyl Isomers

The 2,5-dimethylbenzyl group on the N1 position introduces a specific steric and electronic environment around the benzimidazole core. Patent SAR discussions for related benzimidazole series indicate that the positioning of methyl groups on the N1-benzyl ring modulates the compound's ability to occupy the transporter binding pocket, with 2,5-disubstitution potentially providing a different binding pose compared to 2,4-, 3,4-, or 3,5-dimethylbenzyl analogs [1]. No public IC50 values comparing this compound with a 2,4-dimethylbenzyl analog in the same assay are available.

substituent effect benzyl substitution target affinity

Procurement-Relevant Application Scenarios for N-{3-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]propyl}acetamide


SAR Library Expansion: Probing Linker-Length Effects in Non-Glycoside SGLT Inhibitor Programs

The propyl linker constitutes a distinct point on the alkylene chain SAR landscape. Incorporating N-{3-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]propyl}acetamide into a focused library alongside ethyl- and butyl-linked congeners allows medicinal chemistry teams to quantitatively establish the relationship between linker length, SGLT2 potency, and SGLT1 selectivity within the 2,5-dimethylbenzyl sub-series [1].

Benchmarking N1-Benzyl Substituent Effects in Benzimidazole Transporter Targeting

As a representative of the 2,5-dimethylbenzyl substitution pattern, this compound can serve as a key comparator when evaluating the impact of N1-benzyl modifications on transporter binding kinetics, cellular uptake inhibition, and off-target profiles against related solute carrier family members [1].

Physicochemical and ADME Profiling of Propyl-Linked Benzimidazole Acetamides

The specific combination of a three-carbon linker and a terminal acetamide confers a characteristic hydrogen-bond donor/acceptor pattern and lipophilicity (cLogP) that differs from shorter or longer homologs. This compound is suitable for systematic solubility, permeability, and metabolic stability comparisons within a matched molecular pair analysis framework [1].

Quote Request

Request a Quote for N-{3-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]propyl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.